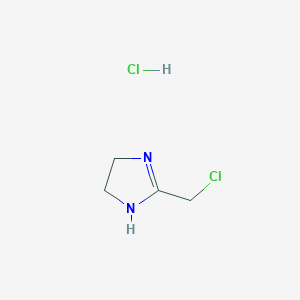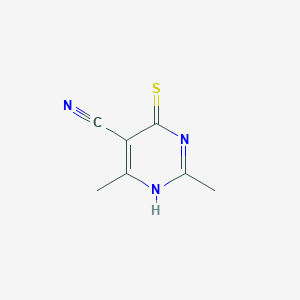
Hexafluorodisiloxane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hexafluorodisiloxane is a chemical compound with the molecular formula F6OSi2. It is a member of the siloxane family, characterized by the presence of silicon-oxygen bonds. This compound is notable for its high fluorine content, which imparts unique chemical and physical properties. This compound is used in various industrial and research applications due to its stability and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Hexafluorodisiloxane can be synthesized through the reaction of hexachlorodisiloxane with antimony trifluoride. The reaction typically occurs under controlled conditions to ensure the complete substitution of chlorine atoms with fluorine atoms. The general reaction is as follows:
(SiCl3)2O+6SbF3→(SiF3)2O+6SbCl3
Industrial Production Methods: In industrial settings, the production of this compound involves the use of high-purity reagents and precise reaction conditions to achieve high yields and purity. The process may include steps such as purification, distillation, and quality control to ensure the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions: Hexafluorodisiloxane undergoes various chemical reactions, including:
Substitution Reactions: It can participate in substitution reactions where fluorine atoms are replaced by other functional groups.
Hydrolysis: In the presence of water, this compound can hydrolyze to form silicon dioxide and hydrogen fluoride.
Common Reagents and Conditions:
Antimony Trifluoride: Used in the synthesis of this compound from hexachlorodisiloxane.
Water: Facilitates hydrolysis reactions.
Major Products Formed:
Silicon Dioxide (SiO2): Formed during hydrolysis.
Hydrogen Fluoride (HF): Also formed during hydrolysis.
Aplicaciones Científicas De Investigación
Hexafluorodisiloxane has several applications in scientific research, including:
Chemistry: Used as a reagent in the synthesis of other fluorinated compounds.
Material Science: Employed in the development of advanced materials with unique properties.
Semiconductor Industry: Utilized in the production of high-purity silicon wafers and other semiconductor materials.
Surface Coatings: Applied in the creation of hydrophobic and oleophobic coatings.
Mecanismo De Acción
Hexafluorodisiloxane can be compared with other similar compounds, such as:
Hexachlorodisiloxane: Similar in structure but contains chlorine atoms instead of fluorine.
Hexamethyldisiloxane: Contains methyl groups instead of fluorine atoms.
Uniqueness: this compound is unique due to its high fluorine content, which imparts distinct chemical and physical properties compared to its chlorinated and methylated counterparts. Its reactivity and stability make it valuable in various industrial and research applications.
Comparación Con Compuestos Similares
- Hexachlorodisiloxane
- Hexamethyldisiloxane
Propiedades
IUPAC Name |
trifluoro(trifluorosilyloxy)silane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/F6OSi2/c1-8(2,3)7-9(4,5)6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARBIYISMVFAYHV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O([Si](F)(F)F)[Si](F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
F6OSi2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90631362 |
Source


|
| Record name | Hexafluorodisiloxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90631362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14515-39-0 |
Source


|
| Record name | Hexafluorodisiloxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90631362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![(5R,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-6-one](/img/structure/B79634.png)




